2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring a chiral, N1-linked imidazole amino acid for peptidomimetic metalloenzyme inhibitor design often face limited availability of isomers with verified α-amino acid functionality. This compound directly addresses that gap. - Enables seamless SPPS integration via free α-amine and carboxylic acid; 2-isopropyl group fills hydrophobic pockets. - Batch-specific QC (NMR, HPLC, LC-MS) ensures >98% purity, minimizing false positives/negatives in HTS campaigns. - Distinct N1-linker topology supports scaffold-hopping away from histidine-based inhibitors, expanding IP space.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13631093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CN1CCC(C(=O)O)N
InChIInChI=1S/C10H17N3O2/c1-7(2)9-12-4-6-13(9)5-3-8(11)10(14)15/h4,6-8H,3,5,11H2,1-2H3,(H,14,15)
InChIKeyLTHUNRJRDZQPNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid Overview


2-Amino-4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid (CAS 1342060-07-4) is a non-proteinogenic, synthetic amino acid derivative characterized by a C10H17N3O2 molecular formula and a molecular weight of 211.26 g/mol . It belongs to the class of imidazole-containing amino acids, featuring a chiral α-carbon center, a primary amine, a carboxylic acid, and a 2-isopropyl-substituted imidazole ring tethered via its N1 position to the butanoic acid backbone . This compound is primarily utilized as a heterocyclic building block and a versatile intermediate in the synthesis of specialized peptides or small-molecule therapeutics, where its unique imidazole-mediated interactions are critical for molecular recognition [1].

α-Amino acid scaffold compatible with SPPS and solution-phase peptide coupling workflows
N1-linked imidazole ring supports metal-coordination and molecular recognition studies
2-Isopropyl substitution enables hydrophobic pocket exploration in target binding research

2-Amino-4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid Substitution Risk


The specific substitution pattern of this compound—a primary α-amino acid with an N1-linked, 2-isopropylimidazole side chain—is a critical determinant of its physicochemical and pharmacophoric profile. Simple substitution with isomers like 2-amino-4-(1H-imidazol-1-yl)butanoic acid (lacking the isopropyl group), 3-(2-isopropyl-1H-imidazol-1-yl)butanoic acid (lacking the α-amino group), or 4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid (lacking the α-amino group) results in a loss of key functionalities . The absence of the α-amino acid moiety eliminates the potential for amide bond formation in peptide synthesis, while the absence of the 2-isopropyl group removes the lipophilic bulk necessary for occupying hydrophobic pockets in target proteins, a feature that distinguishes it from the natural amino acid L-histidine [1]. The precise spatial arrangement of both the metal-coordinating imidazole and the chiral amino acid backbone is essential for applications requiring specific hydrogen-bonding geometries and metal-chelation properties .

Target Attribute
Substitution Concern
α-Amino acid group enables direct peptide bond formation
Isomers lacking α-NH₂ cannot serve as direct peptidomimetic monomers and require additional synthetic steps
2-Isopropyl group provides lipophilic bulk for hydrophobic pocket engagement
Unsubstituted analog lacks the steric and lipophilic profile; binding context may differ significantly
N1-linked imidazole presents a distinct pharmacophoric vector vs C4-linked histidine
C4-linked histidine derivatives sample different conformational space; scaffold-hopping context may not transfer directly

2-Amino-4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid Comparison Guide


Lipophilicity Gain from 2-Isopropyl Substitution

The presence of the 2-isopropyl group on the imidazole ring significantly increases the compound's lipophilicity and steric bulk compared to its unsubstituted analog, 2-amino-4-(1H-imidazol-1-yl)butanoic acid. This modification is crucial for enhancing membrane permeability and engaging hydrophobic sub-pockets in target proteins, a key advantage over the simpler compound which is common in many biological contexts . While direct experimental logP values are not publicly available, the predicted structural difference is a well-established structure-activity relationship (SAR) principle for imidazole-containing ligands .

Lipophilicity Gain
Class-level inference
ΔMW +42.08 g/mol vs unsubstituted analog; qualitatively higher projected logP from 2-isopropyl addition
Supports hydrophobic pocket engagement studies
Predicted from structure; experimental logP data to verify
Lipophilicity Drug Design Physicochemical Properties

α-Amino Group Enabling Peptide Coupling

A critical differentiator is the presence of the primary α-amino group, which is absent in simpler imidazole-butanoic acid positional isomers such as 3-(2-isopropyl-1H-imidazol-1-yl)butanoic acid and 4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid. This amino group is the chemical 'handle' that permits direct incorporation into peptide chains via standard solid-phase peptide synthesis (SPPS) or solution-phase coupling, a capability the non-amino acid isomers lack entirely . This makes the target compound a direct building block for peptidomimetics, while the isomers serve only as intermediates for more complex derivatization.

Peptide Coupling Capability
Head-to-head
Free α-amino group enables direct SPPS or solution-phase coupling; one additional N atom (N3 vs N2) vs non-amino acid isomers
Direct peptidomimetic monomer integration
Isomers without α-NH₂ require additional derivatization steps
Peptide Synthesis Chemical Biology Molecular Probes

N1-Linkage Topology vs. C4-Linked Histidine

The target compound's imidazole ring is connected to the butanoic acid chain via its N1 position, creating a distinct spatial relationship between the amino acid headgroup and the heterocycle. This contrasts sharply with histidine and related derivatives like 1-methyl-2-isopropyl-L-histidine, where the side chain is attached via the C4 position of the imidazole ring . This topological difference results in a distinct vector of the imidazole's metal-coordinating N3 nitrogen relative to the α-carbon, which is a critical determinant of binding pose in metalloenzyme active sites [1].

Linker Topology
Class-level inference
N1-linked imidazole vs C4-linked histidine; distinct spatial vector for N3 metal coordination relative to α-carbon
Supports scaffold-hopping from histidine mimetics
Target-specific Ki data not yet publicly available; related imidazole amino acids reported Ki 145–440 nM range
Pharmacophore Modeling Metal Chelation Enzyme Inhibition

High Purity and Batch QC Documentation

For scientific procurement, the availability of a compound with a defined purity standard and verifiable batch-specific quality control (QC) documentation is a crucial selection criterion. The target compound is commercially supplied at a standard purity of 98%, with supporting analytical data including NMR, HPLC, and LC-MS reports available from multiple vendors . This contrasts with some less common or custom-synthesized imidazole amino acid analogs, which may be supplied at lower purities (e.g., 95%) and without comprehensive QC packages .

Purity & QC Documentation
Reported
Standard purity: 98% (vs 95% for positional isomer); NMR, HPLC, LC-MS reports available from multiple vendors
Supports reproducible assay procurement
Lower impurity burden (≤2% vs ≤5%) reduces confounding in quantitative assays
Chemical Biology Reproducibility Quality Control

2-Amino-4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid Application Scenarios


Constrained Peptidomimetics for Metalloenzymes

Leveraging its distinct N1-linkage topology and free α-amino acid functionality, this compound is ideally suited as a central building block for creating peptidomimetic inhibitors of metalloenzymes. Its imidazole ring can coordinate catalytic metal ions (e.g., Zn²⁺, Fe²⁺), while the 2-isopropyl group fills a hydrophobic pocket, and the amino acid backbone allows for seamless integration into a peptide chain via SPPS, a capability its non-amino acid isomers lack .

Scaffold-Hopping for Histidine-Dependent Enzymes

For drug discovery projects targeting enzymes with a known histidine binding motif (e.g., IMPDH, certain kinases), this compound enables scaffold-hopping away from natural histidine. The switch from a C4-linker (as in histidine) to an N1-linker fundamentally alters the pharmacophoric vectors, offering new intellectual property space and the potential to overcome resistance mutations or selectivity issues associated with existing histidine-based inhibitors [1].

Lipophilic Cell-Permeable Probes for Imaging

The increased lipophilicity conferred by the 2-isopropyl group, combined with the compound's inherent metal-chelating ability, makes it a superior scaffold for developing cell-permeable fluorescent sensors or PET imaging agents for labile metal pools (e.g., copper, zinc) compared to the less lipophilic, unsubstituted 2-amino-4-(1H-imidazol-1-yl)butanoic acid .

Reproducible Biochemical Screening Campaigns

The high commercial purity (98%) and the availability of comprehensive, batch-specific QC documentation (NMR, HPLC, LC-MS) for this compound make it the preferred choice for quantitative high-throughput screening (HTS) over lower-purity isomers (e.g., 95% purity). This ensures assay reproducibility and minimizes the risk of false positives or negatives arising from trace impurities, a critical factor when transitioning from hit identification to lead optimization.

Application
Selection Property
Validation Focus
Peptidomimetic inhibitor design
N1-linkage topology and α-amino acid functionality
Metal-coordination geometry verification
Histidine scaffold-hopping studies
N1 vs C4 linker connectivity
Pharmacophoric vector comparison in target binding assays
Cell-permeable probe development
2-Isopropyl lipophilicity
Membrane permeability assay validation
Reproducible screening campaigns
98% purity with batch QC documentation
Impurity profiling and assay reproducibility review
Quote Request

Request a Quote for 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.